molecular formula C22H25N3O3S B11605919 2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B11605919
M. Wt: 411.5 g/mol
InChI Key: RVXURVGCKJWERZ-UHFFFAOYSA-N
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Description

2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound that features a combination of oxadiazole and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps. One common route includes the formation of the oxadiazole ring followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl and acetamide groups may also play a role in binding to biological molecules, affecting various pathways and processes within cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxy-3-methylphenyl)acrylic acid
  • 4-methoxy-2,5-dimethyl-phenyl-acrylic acid
  • 3-methoxy-4-(3-(phenylthio)propoxy)phenyl-acrylic acid

Uniqueness

Compared to these similar compounds, 2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide stands out due to its unique combination of functional groups. This structural diversity allows it to participate in a wider range of chemical reactions and interact with different molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[[5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C22H25N3O3S/c1-15-6-4-8-18(12-15)23-20(26)14-29-22-25-24-21(28-22)9-5-7-17-10-11-19(27-3)16(2)13-17/h4,6,8,10-13H,5,7,9,14H2,1-3H3,(H,23,26)

InChI Key

RVXURVGCKJWERZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)CCCC3=CC(=C(C=C3)OC)C

Origin of Product

United States

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